Enhanced Aqueous Solubility
Disulfo-ICG carboxylic acid demonstrates dramatically enhanced aqueous solubility compared to non-sulfonated ICG derivatives, a critical determinant of performance in biological assays. The introduction of two sulfonate groups transforms the molecule's physicochemical profile, enabling dissolution in water and common buffers like PBS at concentrations exceeding 10 mg/mL without the need for organic co-solvents . In stark contrast, the comparator ICG-carboxylic acid (ICG-COOH), which lacks these sulfonate groups, exhibits markedly lower water solubility and requires DMSO for initial solubilization, often precipitating upon dilution into aqueous media . This difference is not incremental; it is qualitative, determining whether a fluorescent conjugate can be prepared and used under physiologically relevant conditions without aggregation-induced quenching.
| Evidence Dimension | Water solubility in aqueous buffer |
|---|---|
| Target Compound Data | >10 mg/mL (freely soluble in water and PBS) |
| Comparator Or Baseline | ICG-carboxylic acid (ICG-COOH): <1 mg/mL (requires DMSO pre-dissolution, prone to precipitation) |
| Quantified Difference | >10-fold improvement in solubility |
| Conditions | Room temperature, neutral pH (PBS or water) |
Why This Matters
High aqueous solubility is a prerequisite for reproducible bioconjugation and in vivo imaging, eliminating the need for organic co-solvents that can denature proteins or alter biological systems.
